![molecular formula C16H17NO4S B2400437 3-{2-[(3-Methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylic acid CAS No. 900019-05-8](/img/structure/B2400437.png)

3-{2-[(3-Methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

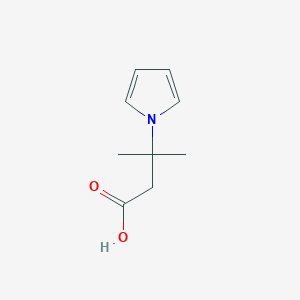

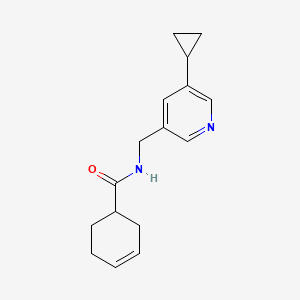

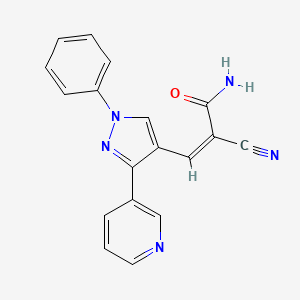

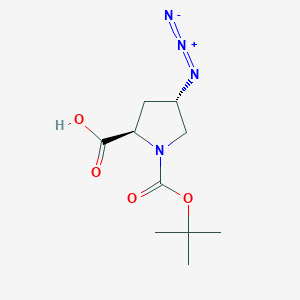

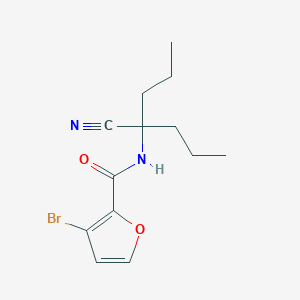

3-{2-[(3-Methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylic acid is a chemical compound with the molecular formula C16H17NO4S and a molar mass of 319.38 .

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C16H17NO4S . It contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. The exact arrangement of these atoms in space defines the compound’s molecular structure .Scientific Research Applications

Hemoglobin Oxygen Affinity Modulation

3-{2-[(3-Methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylic acid and similar compounds have been explored for their potential in modulating the oxygen affinity of human hemoglobin. This property is particularly relevant in clinical or biological areas that require a reversal of depleted oxygen supply, such as in conditions like ischemia, stroke, tumor radiotherapy, blood storage, and blood substitutes. These compounds are also structurally related to certain antilipidemic agents (Randad et al., 1991).

Synthesis of Novel Amino Acids

The synthesis of novel amino acids, which include derivatives of this compound, is an area of active research. These synthetic efforts are directed towards creating new compounds that can have various applications, including as building blocks in peptide synthesis or as potential pharmaceutical agents (Estermann & Seebach, 1988).

Antimicrobial Activity

Certain derivatives of this compound have been investigated for their antimicrobial properties. These studies focus on synthesizing compounds that can effectively combat microbial infections, thereby contributing to the field of infectious disease treatment and prevention (Mickevičienė et al., 2015).

Organotin(IV) Complexes for Anticancer Drugs

The amino acetate derivatives of compounds like this compound have been used to synthesize organotin(IV) complexes. These complexes have shown promise as anticancer drugs, exhibiting significant cytotoxicity against various human tumor cell lines. This highlights the potential of such compounds in the development of new cancer therapies (Basu Baul et al., 2009).

properties

IUPAC Name |

3-[2-(3-methylbutanoylamino)phenoxy]thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-10(2)9-14(18)17-11-5-3-4-6-12(11)21-13-7-8-22-15(13)16(19)20/h3-8,10H,9H2,1-2H3,(H,17,18)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQPUFOUCLXAQOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=CC=CC=C1OC2=C(SC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-(5-bromo-2-hydroxybenzylidene)propanehydrazide](/img/structure/B2400365.png)

![(4-Hydroxy-4-{[(2-methylbenzyl)sulfonyl]methyl}piperidino)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2400370.png)

![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-4-methoxypyrimidine](/img/structure/B2400372.png)

![(2,5-dichlorothiophen-3-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2400374.png)